2-Méthyl-4-(2-méthylphényl)-1-butène

Vue d'ensemble

Description

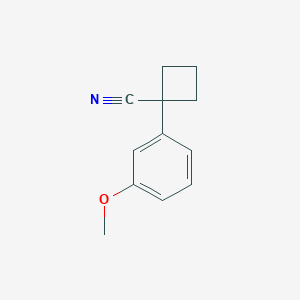

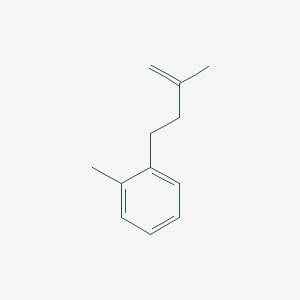

2-Methyl-4-(2-methylphenyl)-1-butene is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-4-(2-methylphenyl)-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(2-methylphenyl)-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antiproliférative en recherche contre le cancer

2-Méthyl-4-(2-méthylphényl)-1-butène : a été étudié pour ses effets antiprolifératifs potentiels contre diverses lignées de cellules cancéreuses. Des composés structurellement liés à cette molécule ont montré qu'ils induisaient la mort cellulaire dans les cellules cancéreuses en activant les voies apoptotiques . Cela suggère que This compound pourrait être un composé précieux dans le développement de nouvelles thérapies anticancéreuses.

Intermédiaires de synthèse organique

En raison de sa structure unique, This compound peut servir d'intermédiaire dans la synthèse de molécules organiques plus complexes. Il peut être utilisé dans diverses réactions chimiques, y compris la cyclisation électrophile et les réactions de couplage croisé, pour créer un éventail diversifié de composés ayant des applications pharmaceutiques potentielles .

Développement d'indicateurs de pH

La recherche a indiqué que les dérivés de This compound peuvent agir comme de puissants indicateurs de pH. Ces composés peuvent permettre la détection du pH à la fois basée sur l'intensité de fluorescence et ratiométrique, ce qui est crucial pour diverses analyses biologiques et chimiques .

Propriétés de fluorescence pour les applications de détection

Les propriétés de fluorescence des dérivés de This compound ont été explorées pour leur utilisation dans les applications de détection. Ces composés peuvent être conçus pour répondre à des stimuli spécifiques, ce qui les rend utiles dans le développement de capteurs pour la surveillance environnementale et les tests diagnostiques .

Chimie médicinale

En chimie médicinale, This compound et ses dérivés peuvent être utilisés pour créer des composés ayant une large gamme d'activités biologiques. Ces activités comprennent les propriétés analgésiques, anti-inflammatoires et antimicrobiennes, qui sont très recherchées dans l'industrie pharmaceutique .

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-4-(2-methylphenyl)-1-butene is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR can be activated by structurally diverse compounds and plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

2-Methyl-4-(2-methylphenyl)-1-butene interacts with its target, the AHR, and modulates the canonical pathway of AHR . This modulation occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .

Biochemical Pathways

The compound affects the AHR-CYP1A1 axis, a biochemical pathway that has been shown to be modulated during several chronic diseases . The modulation of this pathway might be of clinical interest for metabolic and inflammatory pathological processes .

Pharmacokinetics

In silico methods can be used to predict these properties . These methods can make fast predictions for a large set of compounds in a high-throughput mode .

Analyse Biochimique

Biochemical Properties

2-Methyl-4-(2-methylphenyl)-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, 2-Methyl-4-(2-methylphenyl)-1-butene can undergo oxidation reactions at the benzylic position, leading to the formation of hydroxylated products .

Cellular Effects

The effects of 2-Methyl-4-(2-methylphenyl)-1-butene on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AHR). Activation of AHR by 2-Methyl-4-(2-methylphenyl)-1-butene can lead to changes in gene expression and alterations in cellular metabolism . Furthermore, this compound can induce oxidative stress in cells, which may result in damage to cellular components and affect overall cell function .

Molecular Mechanism

At the molecular level, 2-Methyl-4-(2-methylphenyl)-1-butene exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, 2-Methyl-4-(2-methylphenyl)-1-butene can modulate gene expression by activating transcription factors such as the aryl hydrocarbon receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-(2-methylphenyl)-1-butene can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 2-Methyl-4-(2-methylphenyl)-1-butene has been shown to result in persistent oxidative stress and alterations in cellular function . These effects are particularly evident in in vitro studies, where continuous exposure can lead to significant changes in cell viability and metabolism.

Dosage Effects in Animal Models

The effects of 2-Methyl-4-(2-methylphenyl)-1-butene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These findings highlight the importance of dosage considerations in the use of 2-Methyl-4-(2-methylphenyl)-1-butene in research and potential therapeutic applications.

Metabolic Pathways

2-Methyl-4-(2-methylphenyl)-1-butene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Methyl-4-(2-methylphenyl)-1-butene, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble products that can be excreted from the body . The interaction of 2-Methyl-4-(2-methylphenyl)-1-butene with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, 2-Methyl-4-(2-methylphenyl)-1-butene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of 2-Methyl-4-(2-methylphenyl)-1-butene can affect its localization and concentration within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Methyl-4-(2-methylphenyl)-1-butene is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The localization of 2-Methyl-4-(2-methylphenyl)-1-butene within these compartments can impact its activity and interactions with other biomolecules, ultimately affecting its overall function in the cell .

Propriétés

IUPAC Name |

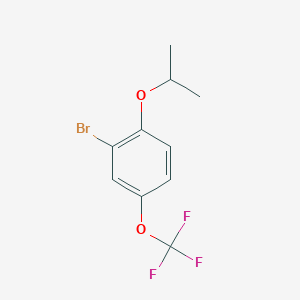

1-methyl-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10(2)8-9-12-7-5-4-6-11(12)3/h4-7H,1,8-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOASYFLYKZHCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596855 | |

| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-15-9 | |

| Record name | 1-Methyl-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)